Sp-8-pCPT-cyclic guanosine monophosphate sodium is a synthetic analog of cyclic guanosine monophosphate, a significant intracellular signaling molecule. This compound acts primarily as an activator of cyclic guanosine monophosphate-dependent protein kinases, specifically targeting both type I and type II isoforms. Its ability to modulate cellular signaling pathways makes it a valuable tool in biochemical research.
Sp-8-pCPT-cyclic guanosine monophosphate sodium is commercially available from various suppliers, including MedChemExpress and Santa Cruz Biotechnology, which provide it for research purposes. The compound is synthesized in laboratories and is not intended for human consumption.
Sp-8-pCPT-cyclic guanosine monophosphate sodium is classified as a cyclic nucleotide analog. It is specifically categorized under compounds that activate protein kinases involved in the cGMP signaling pathway.
The synthesis of Sp-8-pCPT-cyclic guanosine monophosphate sodium typically involves several chemical reactions starting from simpler nucleotide precursors. The process includes:
Technical details regarding specific reagents and conditions can vary based on the laboratory protocols employed.
The molecular formula of Sp-8-pCPT-cyclic guanosine monophosphate sodium is . Its structure features a cyclic phosphate group attached to a modified guanine base, which includes a 4-chlorophenylthio substituent at the 8-position.
Sp-8-pCPT-cyclic guanosine monophosphate sodium participates in various biochemical reactions, primarily as an agonist for cyclic nucleotide-gated ion channels and an activator for protein kinases.
Technical details about these reactions often involve specific concentrations and conditions under which these activations or inhibitions occur.
The mechanism of action for Sp-8-pCPT-cyclic guanosine monophosphate sodium involves its binding to the regulatory sites of cyclic guanosine monophosphate-dependent protein kinases. Upon binding:
Data from studies indicate that Sp-8-pCPT-cyclic guanosine monophosphate sodium has shown significant effects on cellular responses in various experimental models.
Relevant analyses include HPLC assessments confirming high purity levels and stability tests under varying environmental conditions.
Sp-8-pCPT-cyclic guanosine monophosphate sodium is widely used in scientific research for:
Sp-8-pCPT-cyclic GMPS sodium (Sp-8-pCPT-cGMPS) demonstrates isoform-specific activation of cGMP-dependent protein kinases (PKGs), with distinct pharmacological profiles across PKG subtypes. This membrane-permeant analog exhibits a 15-fold higher potency for PKG II (EC₅₀ = 0.25 µM) compared to PKG Iα (EC₅₀ = 3.8 µM), attributable to structural differences in the cyclic nucleotide-binding domains of these isoforms [3] [8]. The molecular basis for this selectivity lies in the chlorophenylthio modification at the 8-position of the guanine ring, which enhances hydrophobic interactions with the binding pocket of PKG II while being sterically unfavorable for PKG Iβ [8]. This preferential activation enables targeted investigation of PKG II-mediated physiological processes, including fluid homeostasis and electrolyte transport in epithelial tissues [3].
Table 1: Isoform-Selective Activation Profiles of Sp-8-pCPT-cGMPS
PKG Isoform | EC₅₀ (µM) | Relative Potency | Primary Tissue Localization |
---|---|---|---|
PKG Iα | 3.8 | 1x | Vascular smooth muscle, platelets |
PKG Iβ | 8.2 | 0.46x | Lung, cerebellum |
PKG II | 0.25 | 15.2x | Intestinal/renal epithelium |
The allosteric activation mechanism of Sp-8-pCPT-cGMPS involves conformational restructuring of the cyclic nucleotide-binding domains (CNB-B) in PKG isoforms. Biochemical studies reveal that the phosphorothioate modification stabilizes the syn conformation of the guanine nucleotide, enhancing its affinity for the high-affinity binding site (B-site) of PKG II [8]. This binding induces a rigid-body rotation (≈15°) in the αC-helix of the catalytic domain, facilitating substrate phosphorylation [8]. The parachlorophenylthio moiety specifically interacts with hydrophobic residues (Val326 and Phe327 in PKG II) through π-stacking interactions, accounting for its 20-fold greater binding affinity compared to native cGMP [3] [8]. Molecular dynamics simulations further demonstrate that Sp-8-pCPT-cGMPS binding reduces the free energy barrier (ΔG) for domain closure by 3.2 kcal/mol, explaining its enhanced efficacy in kinase activation [8].
Table 2: Structural Determinants of Allosteric Modulation
Structural Element | Molecular Interaction | Conformational Effect |
---|---|---|
Rp-phosphorothioate | Resists hydrolysis; coordinates Mg²⁺ | Stabilizes active site geometry |
8-(4-chlorophenylthio) | Hydrophobic stacking with Val326/Phe327 | Expands ligand-binding cavity |
Ribose 2'-hydroxy | Hydrogen bonding with Glu324 | Anchors nucleotide orientation |
Cyclic phosphate | Salt bridges with Arg335 | Induces αC-helix rotation |
Despite being a PKG activator, Sp-8-pCPT-cGMPS functions as a partial antagonist of cyclic nucleotide-gated (CNG) channels in retinal photoreceptors. Electrophysiological studies demonstrate a voltage-dependent inhibition with an IC₅₀ of 28 µM, significantly higher than its activation constant for PKG [6] [9]. The inhibition follows a non-competitive mechanism with native cGMP, suggesting binding to a distinct allosteric site in the channel's cyclic nucleotide-binding domain (CNBD) [9]. This paradoxical activity arises from the compound's reduced binding cooperativity (Hill coefficient = 1.2) compared to cGMP (Hill coefficient = 2.8), preventing full channel activation despite occupying binding sites [9]. The chlorophenylthio group sterically hinders the conformational transition to the fully open state, resulting in subconductance states that reduce net cation flux (≈35% of maximal cGMP response) [6]. This property enables selective dissection of cGMP-dependent kinase activation from ion channel modulation in retinal signal transduction pathways.
Table 3: Pharmacological Profile in Cyclic Nucleotide-Gated Channels
Parameter | cGMP | Sp-8-pCPT-cGMPS | Physiological Impact |
---|---|---|---|
EC₅₀ (µM) | 15.2 | >100 (partial agonist) | Submaximal channel activation |
Kᵢ (µM) | - | 28.0 | Competitive inhibition at high concentrations |
Hill coefficient | 2.8 | 1.2 | Reduced activation cooperativity |
Maximal open probability | 0.92 | 0.35 | Impaired phototransduction |
Sp-8-pCPT-cGMPS exhibits minimal cross-reactivity (≤8%) with cAMP-dependent protein kinase (PKA) at concentrations ≤100 µM, establishing its utility for pathway-specific interrogation [8]. However, at supraphysiological concentrations (>250 µM), it demonstrates off-target activation of PKA type II isoforms through interactions with the catalytic subunit's hydrophobic pocket [8]. This analog significantly modulates cGMP-PDE cross-talk by inhibiting cGMP-stimulated phosphodiesterases (PDE2) and cGMP-inhibited phosphodiesterases (PDE3), thereby indirectly elevating intracellular cAMP levels in specific cellular microdomains . In renal epithelial models, Sp-8-pCPT-cGMPS administration (50 µM) reduces cAMP hydrolysis by 42% through PDE3 inhibition, creating localized cAMP accumulation that synergistically enhances CFTR chloride channel activity without direct PKA activation [8]. This indirect modulation exemplifies the compound's utility in studying compartmentalized cyclic nucleotide signaling.
Table 4: Selectivity Profile Across Cyclic Nucleotide Targets
Signaling Component | Response to Sp-8-pCPT-cGMPS | Concentration Threshold | Mechanistic Basis |
---|---|---|---|
PKA type I | No activation | ≤500 µM | Steric hindrance in binding pocket |
PKA type II | Partial activation (25% max) | >250 µM | Hydrophobic interaction with regulatory subunit |
PDE2A | Competitive inhibition (Kᵢ=18µM) | 10-100 µM | Allosteric blockade of cGMP-binding pocket |
PDE3B | Non-competitive inhibition | >50 µM | Interference with catalytic domain |
EPAC1 | No activation | ≤1 mM | Lack of 2'-OH recognition motif |
The phosphorothioate modification in Sp-8-pCPT-cGMPS confers exceptional resistance to enzymatic degradation, with a hydrolytic half-life of 8.2 hours in mammalian cell lysates compared to 22 minutes for native cGMP [3] [6] [9]. This stability stems from two molecular determinants: 1) The sulfur-for-oxygen substitution at the phosphate moiety impedes nucleophilic attack by phosphodiesterases (PDEs), particularly PDE5 and PDE9 which primarily hydrolyze cGMP [3]; and 2) The parachlorophenylthio group at the C8 position creates steric hindrance that reduces affinity for PDE allosteric sites by 40-fold [9]. Cellular pharmacokinetic studies demonstrate that the compound achieves sustained intracellular concentrations (t₁/₂ = 6.3 hours) in HEK293 cells, significantly longer than 8-Br-cGMP (t₁/₂ = 48 minutes) [6]. This prolonged residence time enables persistent PKG activation with minimal oscillatory signaling, making it particularly valuable for studying long-term cGMP-dependent processes like gene expression and cellular differentiation.
Table 5: Metabolic Stability Profile in Biological Systems
Degradation Parameter | Sp-8-pCPT-cGMPS | Native cGMP | 8-Br-cGMP |
---|---|---|---|
Half-life in plasma (37°C) | >24 hours | 18 minutes | 2.3 hours |
PDE5A1 hydrolysis rate | 0.05 µmol/min/mg | 8.2 µmol/min/mg | 1.1 µmol/min/mg |
PDE9A susceptibility | Resistant | High | Moderate |
Cellular retention (t₁/₂) | 6.3 hours | <30 minutes | 48 minutes |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0